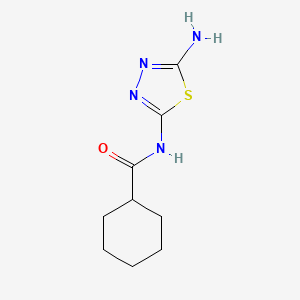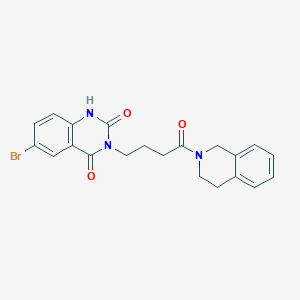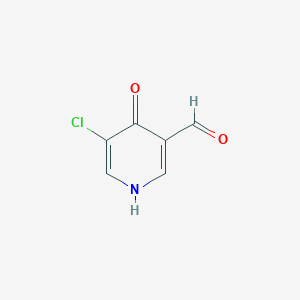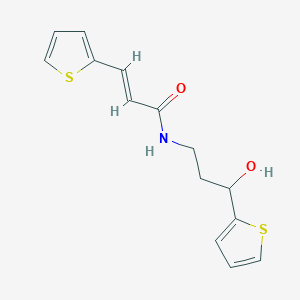
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine, also known as DMPEG, is a small molecule that has been used in a variety of scientific and medical applications. It is a derivative of guanidine, a nitrogen-containing heterocyclic compound that plays an important role in many biochemical processes. DMPEG has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of gene expression, and the inhibition of protein-protein interactions. This molecule has been used in both in vitro and in vivo studies to study the mechanisms of action of various drugs and to analyze the effects of drug-target interactions.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is not fully understood. However, it is believed to act as an inhibitor of enzymes, modulate gene expression, and inhibit protein-protein interactions. It is also believed to interact with certain receptors and to modulate signaling pathways. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been shown to interact with certain proteins and to affect their activity.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit protein-protein interactions. In addition, it has been found to interact with certain receptors and to modulate signaling pathways. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine in laboratory experiments is that it is relatively easy to synthesize and can be purified by column chromatography. In addition, it has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of gene expression, and the inhibition of protein-protein interactions. However, one of the main limitations of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine in laboratory experiments is that the mechanism of action is not fully understood.
Orientations Futures
The potential applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine are vast and include the study of drug-target interactions, protein-protein interactions, gene expression, and enzyme inhibition. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to study the effects of drugs on cell growth and viability, as well as to study the effects of drugs on the immune system. Furthermore, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. Finally, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to study the effects of drugs on other biological processes, such as metabolism and cell differentiation.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is relatively straightforward and involves the reaction of 4,6-dimethylpyrimidine-2-yl chloride with 2-ethoxyphenylguanidine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aprotic solvent, such as acetonitrile, and the product is isolated by precipitation or extraction. The yield of the reaction is usually good, and the product can be purified by column chromatography.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been used in a variety of scientific and medical applications. It has been used to study the mechanisms of action of various drugs and to analyze the effects of drug-target interactions. In addition, it has been used to study protein-protein interactions, gene expression, and enzyme inhibition. N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has also been used in in vitro and in vivo studies to study the effects of drugs on cell growth and viability, as well as to study the effects of drugs on the immune system.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIGPGZVKCDYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid](/img/structure/B2905851.png)

![4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2905853.png)
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B2905855.png)


![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
![(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2905862.png)


![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)
